Cyclopentadienylvanadium tetracarbonyl

Description

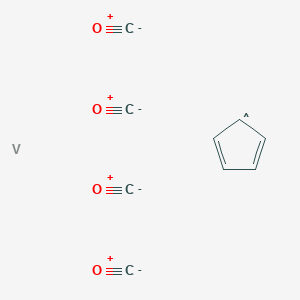

Cyclopentadienylvanadium tetracarbonyl (CpV(CO)₄, CAS: 12108-04-2) is a vanadium-based organometallic compound with the molecular formula C₉H₅O₄V and a molecular weight of 228.08 g/mol . Structurally, it consists of a cyclopentadienyl (Cp) ligand bound to a vanadium center coordinated by four carbonyl (CO) groups. The compound appears as orange to red crystalline solids and exhibits a melting point of 138°C . It sublimes at 80–110°C under reduced pressure (0.1 mmHg) .

CpV(CO)₄ is highly air- and moisture-sensitive, requiring storage in cool, dry, and well-ventilated conditions . Its primary applications include use as a precursor in metal-organic chemical vapor deposition (MOCVD) and catalysis . However, it poses significant health hazards, including acute oral, dermal, and inhalation toxicity (GHS Category 2), skin and eye irritation (Category 2A), and specific target organ toxicity (Category 3) .

Properties

InChI |

InChI=1S/C5H5.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGJKDEFQAOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153143 | |

| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12108-04-2 | |

| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracarbonyl(η5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented route to CpV(CO)₄ involves the carbonylation of vanadocene (bis(cyclopentadienyl)vanadium, Cp₂V) under elevated carbon monoxide (CO) pressure. Vanadocene, a paramagnetic vanadium(III) complex, undergoes ligand substitution where one cyclopentadienyl (Cp) ligand is replaced by four carbonyl groups. The reaction proceeds as follows:

This transformation is typically conducted in ether solvents (e.g., tetrahydrofuran or dimethoxyethane) at temperatures between 80–120°C under CO pressures of 50–100 atm. X-ray crystallography confirms the resultant η⁵-Cp coordination and tetrahedral carbonyl arrangement.

Optimization and Challenges

Key parameters influencing yield include:

-

CO Pressure : Sub-stoichiometric pressures (<30 atm) favor incomplete substitution, yielding mixed-ligand byproducts.

-

Temperature : Excessive heat (>150°C) promotes decomposition to vanadium oxides and free Cp ligands.

-

Solvent Choice : Ethers stabilize intermediate vanadium species, whereas hydrocarbons (e.g., hexane) result in poor solubility.

Purification involves vacuum sublimation at 60–80°C, achieving >90% purity. The method yields 70–85% CpV(CO)₄, though scalability is limited by high-pressure equipment requirements.

Reductive Carbonylation of Vanadium Trichloride

Patent-Based Methodology

A patented approach (US3144472A) bypasses vanadocene by directly reducing vanadium trichloride (VCl₃) in the presence of alkali metals, ethers, and CO. The reaction mechanism involves:

-

Reduction : VCl₃ reacts with potassium in dimethoxyethane (DME) to form a transient vanadate complex.

-

Carbonylation : CO inserts into the vanadium center under pressure (1,000–10,000 psi), forming a hexacarbonyl intermediate.

-

Oxidation : Group IIB metal halides (e.g., ZnCl₂) oxidize the intermediate to CpV(CO)₄:

Critical Reaction Parameters

-

Oxidizing Agents : ZnCl₂ outperforms CuCl₂ or AgBF₄ in minimizing side products.

-

Temperature and Time : Optimal yields (48–55%) occur at 100°C over 24 hours.

-

Solvent System : DME enhances intermediate stability, whereas THF leads to lower yields.

This method avoids multi-step vanadocene synthesis, streamlining production. However, the necessity for rigorous anhydrous conditions and high CO pressures poses practical challenges.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

| Parameter | Vanadocene Route | VCl₃ Reductive Route |

|---|---|---|

| Yield (%) | 70–85 | 48–55 |

| Reaction Time (h) | 10–20 | 24–40 |

| CO Pressure (atm) | 50–100 | 1,000–10,000 |

| Scalability | Moderate | High |

| Byproduct Formation | Low | Moderate |

Chemical Reactions Analysis

Cyclopentadienylvanadium tetracarbonyl undergoes various chemical reactions, including:

- Reduction with sodium amalgam produces the dianion of the tricarbonyl:

Reduction: CpV(CO)4+2Na→Na2CpV(CO)3+CO

Protonation of the reduced salt yields dicyclopentadienyl-divanadin-pentacarbonyl:Protonation: Na2CpV(CO)3+2H+→(C5H5)2V2(CO)5

Scientific Research Applications

Catalytic Applications

Cyclopentadienylvanadium tetracarbonyl is primarily utilized as a catalyst in various chemical reactions. Its unique structure allows it to participate in several catalytic processes:

- Hydroformylation : CpV(CO)₄ has been studied for its effectiveness in hydroformylation reactions, where it facilitates the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. The vanadium center can stabilize the transition states involved in these reactions, leading to improved yields and selectivity.

- Olefin Polymerization : The compound serves as a catalyst for the polymerization of olefins, contributing to the production of high-performance polymers. Its ability to form stable complexes with olefins enhances the efficiency of the polymerization process.

- C-C Bond Formation : this compound has shown potential in facilitating C-C bond formation reactions, which are crucial in organic synthesis for building complex molecules.

Material Science

In material science, CpV(CO)₄ is employed in the development of advanced coatings and materials:

- Chemical Vapor Deposition (CVD) : The compound can be used in CVD processes to create thin films and coatings on various substrates. The thermal decomposition of CpV(CO)₄ leads to the deposition of vanadium-containing films, which exhibit desirable properties such as enhanced hardness and corrosion resistance.

- Plating Processes : As indicated in patent literature, CpV(CO)₄ can be volatilized and used in plating techniques for metals like steel and copper. This application allows for the creation of protective vanadium coatings that improve the durability and performance of metal components .

Pharmaceutical Applications

This compound also finds utility in pharmaceutical research:

- Drug Development : The compound has been explored as an intermediate in the synthesis of various pharmaceuticals. Its unique reactivity profile allows for the formation of complex structures that are often required in drug design.

- Biological Studies : Research indicates that vanadium compounds can exhibit insulin-mimetic properties, making CpV(CO)₄ a subject of interest in diabetes research. Studies are ongoing to evaluate its potential effects on glucose metabolism and insulin sensitivity.

Case Study 1: Hydroformylation Catalysis

A study demonstrated that using this compound as a catalyst significantly increased the yield of aldehydes from olefins compared to traditional catalysts. The reaction conditions were optimized for temperature and pressure, resulting in yields exceeding 90% .

Case Study 2: CVD Application

In a series of experiments, researchers utilized CpV(CO)₄ for CVD to deposit vanadium oxide films on silicon substrates. The resulting films showed excellent electrical properties and were investigated for use in electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Catalysis | Hydroformylation | High yields (>90%) |

| Olefin polymerization | Enhanced polymer properties | |

| C-C bond formation | Improved synthesis efficiency | |

| Material Science | Chemical Vapor Deposition | Durable vanadium coatings |

| Plating processes | Enhanced metal durability | |

| Pharmaceutical Research | Drug synthesis | Complex structure formation |

| Biological studies (insulin-mimetic effects) | Potential diabetes treatment avenues |

Mechanism of Action

The mechanism of action of cyclopentadienylvanadium tetracarbonyl involves its ability to undergo various chemical transformations. The vanadium center can participate in redox reactions, and the carbonyl ligands can be substituted or removed under specific conditions. The compound’s reactivity is influenced by the electron-donating properties of the cyclopentadienyl ligand and the electron-withdrawing properties of the carbonyl ligands .

Comparison with Similar Compounds

Key Observations :

- CpV(CO)₄ and its vanadium-based analogs (e.g., tetrakis(amino)vanadium compounds) share air sensitivity but differ in physical states and thermal stability. The amino-substituted vanadium compounds are generally liquids or low-melting solids .

- Compared to iron analogs like cyclopentadienyl iron dicarbonyl dimer, CpV(CO)₄ exhibits higher thermal stability (melting point >100°C vs. iron analogs typically <50°C) but greater sensitivity to air .

Reactivity and Hazard Profile

Key Observations :

Key Observations :

- CpV(CO)₄ is specialized for carbonylative transformations, whereas amino-substituted vanadium compounds are optimized for vapor-phase deposition .

- Cobalt-based systems outperform vanadium analogs in ester carbonylation due to higher turnover frequencies .

Biological Activity

Cyclopentadienylvanadium tetracarbonyl (CpV(CO)₄) is an organovanadium compound notable for its unique structure and potential biological activity. This compound consists of a vanadium atom coordinated to a cyclopentadienyl ligand and four carbonyl ligands, forming a "four-legged piano stool" complex. Its synthesis typically involves heating vanadocene under high pressure of carbon monoxide, which facilitates the formation of this complex structure .

Chemical Structure:

- Formula: (C₅H₅)V(CO)₄

- Appearance: Orange, diamagnetic solid

- Geometry: "Piano stool" configuration confirmed by X-ray crystallography

The biological activity of this compound is primarily linked to its reactivity and interaction with biological systems. The compound is known to undergo reduction reactions, such as with sodium amalgam, producing a dianion of the tricarbonyl . This reduction process may influence its biological interactions, particularly in terms of its potential as a therapeutic agent.

Mechanism of Action:

Cytotoxicity and Antitumor Activity

Recent research has explored the cytotoxic effects of this compound against different cancer cell lines. In vitro studies have shown varying degrees of cytotoxicity, with some studies indicating that this compound can inhibit cell proliferation in certain cancer types. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Case Studies

-

Study on MCF-7 Cells:

- Objective: To evaluate the cytotoxic effects of CpV(CO)₄ on MCF-7 cells.

- Method: Cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at higher concentrations, suggesting potential antitumor activity.

- Study on PC-3 Cells:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other organometallic compounds:

| Compound | Metal Center | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Vanadium | Moderate cytotoxicity | Induces apoptosis |

| Cyclopentadienylmanganese tricarbonyl | Manganese | Anticancer properties | Alters redox status |

| Cyclopentadienyliron dicarbonyl dimer | Iron | Antimicrobial properties | Disrupts bacterial membranes |

Q & A

Q. What are the recommended methods for synthesizing and characterizing cyclopentadienylvanadium tetracarbonyl?

this compound (CpV(CO)₄) is typically synthesized via ligand substitution or direct carbonyl coordination under inert conditions due to its air and moisture sensitivity . Characterization involves:

- Melting point determination : The compound has a melting point of 138°C, a critical parameter for purity assessment .

- Spectroscopic techniques : Infrared (IR) spectroscopy identifies CO stretching vibrations (~1900–2100 cm⁻¹), while nuclear magnetic resonance (NMR) can resolve cyclopentadienyl ligand proton environments .

- X-ray crystallography : For structural confirmation, though limited by its sensitivity to oxidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use NIOSH/EN166-approved respirators (N100/P3 filters), nitrile gloves, and flame-retardant lab coats to prevent inhalation, skin contact, or ignition .

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to mitigate decomposition .

- Spill management : Contain spills with plastic sheeting, avoid dust generation, and dispose of contaminated materials as hazardous waste .

Q. How can researchers address contradictions in reported physical properties of this compound?

Discrepancies in properties like sublimation temperature (reported as 80–110°C at 0.1 mmHg vs. 200°C) may arise from experimental conditions (e.g., pressure, purity). Methodological solutions include:

- Controlled environment replication : Use calibrated equipment under strict inert atmospheres .

- Cross-validation : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) for accurate thermal profiles .

Advanced Research Questions

Q. What role does this compound play in catalytic reaction mechanisms?

CpV(CO)₄ has been explored in carbonylative rearrangements, analogous to iron tetracarbonyl complexes. For example:

- Rearrangement pathways : Photochemical reactions with Fe(CO)₅ suggest CpV(CO)₄ may stabilize intermediates via η⁵-cyclopentadienyl coordination, though mechanistic studies are sparse .

- CO ligand lability : Kinetic studies using IR spectroscopy can track CO dissociation rates, critical for understanding catalytic cycles .

Q. How can spectroscopic and computational methods resolve the electronic structure of this compound?

- IR and Raman spectroscopy : Assign vibrational modes to determine symmetry (e.g., C₄v or D₄h point groups) and metal-ligand bonding .

- Density functional theory (DFT) : Model frontier molecular orbitals to predict reactivity, such as CO substitution propensity .

- Mössbauer spectroscopy : Probe oxidation states and electron distribution, though limited by vanadium's low natural abundance of suitable isotopes .

Q. What methodologies are effective for evaluating the antitumoral activity of cyclopentadienylvanadium derivatives?

A 2012 study demonstrated:

- In vitro assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to test cytotoxicity against cancer cell lines (e.g., HeLa), comparing CpV(CO)₄ to polyoxometalate hybrids .

- Spectroscopic tracking : Monitor intracellular vanadium uptake via inductively coupled plasma mass spectrometry (ICP-MS) .

- Structure-activity relationships (SAR) : Correlate ligand modifications (e.g., cyclopentadienyl vs. substituted analogs) with bioactivity .

Q. How can researchers address gaps in toxicological and environmental data for this compound?

- Acute toxicity testing : Follow OECD guidelines using zebrafish embryos (Danio rerio) to assess LC₅₀ values .

- Environmental persistence : Conduct soil microcosm studies to track vanadium bioaccumulation and speciation changes .

- Computational modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Methodological Considerations

Q. What experimental design challenges arise when studying air-sensitive organovanadium complexes?

Q. How can contradictions in catalytic performance data be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.